An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate
An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, is a cationic surfactant belonging to the class of alkylammonium salts. Its amphiphilic nature, characterized by a hydrophobic 1-methylhexyl tail and a hydrophilic ammonium sulphate headgroup, underpins its surface-active properties and its potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of (1-Methylhexyl)ammonium sulphate, detailed experimental protocols for their determination, and an examination of its proposed mechanism of antimicrobial action. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide combines known data with generalized experimental methodologies and data from structurally related compounds to provide a thorough technical overview.
Core Chemical Properties
Table 1: General and Physicochemical Properties of (1-Methylhexyl)ammonium Sulphate
| Property | Value | Source |
| IUPAC Name | heptan-2-aminium;sulfate | [1][2] |
| Synonyms | (1-Methylhexyl)ammonium sulfate, Tuaminoheptane sulfate | [1][2] |
| CAS Number | 3595-14-0 | [2][3] |
| Molecular Formula | C₇H₁₉NO₄S | [1][2] |
| Molecular Weight | 213.30 g/mol | [1][2] |
| Appearance | White odorless solid (based on ammonium sulfate) | [4] |
| Solubility in Water | High (Expected, as an ammonium salt) | [2] |
| pKa | Not available (Expected to be around 10-11 for the ammonium group) | |
| Thermal Decomposition | Decomposes upon heating above 250 °C | [2] |
| Critical Micelle Concentration (CMC) | Not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of alkylammonium sulphates like (1-Methylhexyl)ammonium sulphate. These protocols are based on standard laboratory practices for surfactant characterization.
Determination of Aqueous Solubility
The solubility of a surfactant is a critical parameter for its application. A common method for determining the aqueous solubility of a surfactant is the shake-flask method followed by quantitative analysis.
Objective: To determine the mass of (1-Methylhexyl)ammonium sulphate that dissolves in a given volume of water at a specified temperature to form a saturated solution.
Methodology:
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Preparation of Supersaturated Solution: Add an excess amount of (1-Methylhexyl)ammonium sulphate to a known volume of deionized water in a sealed container (e.g., a screw-cap flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.
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Analysis: Determine the concentration of the dissolved surfactant in the supernatant. For a non-volatile salt like (1-Methylhexyl)ammonium sulphate, a gravimetric method is suitable.
-
Accurately weigh an empty, dry container.
-
Transfer the sampled supernatant to the container.
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Evaporate the water under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).
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Once all the water has evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved salt.
-
-
Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Determination of pKa by Potentiometric Titration
The pKa value indicates the strength of an acid. For (1-Methylhexyl)ammonium sulphate, the pKa of the ammonium cation is of interest. Potentiometric titration is a standard method for its determination.[5][6][7]
Objective: To determine the acid dissociation constant (pKa) of the protonated amine (the 1-methylhexylammonium ion).
Methodology:
-
Sample Preparation: Accurately weigh a sample of (1-Methylhexyl)ammonium sulphate and dissolve it in a known volume of deionized water. The concentration should be in the range of 0.01 to 0.1 M.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
Titration: Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve.
-
pKa Determination: The pKa is the pH at which half of the ammonium ions have been deprotonated. This corresponds to the pH at the half-equivalence point on the titration curve. The pKa can be determined from the graph or by using the Henderson-Hasselbalch equation.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to characterize the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8][9][10]
Objective: To determine the decomposition temperature and thermal stability of (1-Methylhexyl)ammonium sulphate.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of (1-Methylhexyl)ammonium sulphate into a tared TGA pan (e.g., platinum or alumina).
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The temperature of the maximum rate of mass loss can be determined from the peak of the derivative of the TGA curve (DTG curve). For (1-Methylhexyl)ammonium sulphate, decomposition is expected to start above 250 °C.[2]
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is the concentration of a surfactant above which micelles form. Measuring the surface tension of solutions with varying surfactant concentrations is a common and direct method to determine the CMC.[11][12][13][14]
Objective: To determine the critical micelle concentration of (1-Methylhexyl)ammonium sulphate in an aqueous solution.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions of (1-Methylhexyl)ammonium sulphate with a range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration. At a certain concentration, the curve will show a distinct break, after which the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[12]
Antimicrobial Mechanism and Signaling Pathway
(1-Methylhexyl)ammonium sulphate, as a cationic surfactant, is expected to exhibit antimicrobial activity. The primary mechanism of action for such compounds is the disruption of the microbial cell membrane.[2][15][16][17] This process is not a classical signaling pathway involving intracellular messengers but rather a sequence of physicochemical interactions leading to cell lysis.
The proposed workflow for the antimicrobial action of (1-Methylhexyl)ammonium sulphate against a bacterial cell is as follows:
-
Electrostatic Attraction: The positively charged ammonium headgroup of the surfactant is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Adsorption and Accumulation: The surfactant molecules adsorb onto and accumulate at the cell surface.
-
Hydrophobic Interaction and Membrane Insertion: The hydrophobic 1-methylhexyl tail penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: The insertion of the surfactant molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.
-
Cell Lysis and Death: The loss of cellular contents and the disruption of the proton motive force lead to the inhibition of essential cellular processes and ultimately, cell death.
Visualization of Antimicrobial Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the antimicrobial action of (1-Methylhexyl)ammonium sulphate.
References
- 1. (1-Methylhexyl)ammonium sulphate | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 3. (1-methylhexyl)ammonium sulphate | CAS#:3595-14-0 | Chemsrc [chemsrc.com]
- 4. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. scribd.com [scribd.com]
- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
